molecular formula C9H9FO3 B2739633 2-(3-Fluorophenyl)-2-hydroxypropanoic acid CAS No. 1083317-38-7

2-(3-Fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2739633
CAS No.: 1083317-38-7
M. Wt: 184.166
InChI Key: YRQHJHMZTAVAGK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-hydroxypropanoic acid (C₉H₉FO₃) is a fluorinated aromatic hydroxypropanoic acid derivative. Its molecular structure features a propanoic acid backbone with a hydroxyl group and a 3-fluorophenyl substituent at the second carbon (). Key identifiers include:

  • SMILES: CC(C1=CC(=CC=C1)F)(C(=O)O)O
  • InChIKey: YRQHJHMZTAVAGK-UHFFFAOYSA-N
  • Related CIDs: Structural analogs include derivatives with amino or protected functional groups ().

The fluorine atom at the meta position on the phenyl ring introduces electron-withdrawing effects, influencing acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHJHMZTAVAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 2-(3-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-Fluorophenyl)-2-hydroxypropanoic acid serves as a building block for synthesizing more complex molecules. Its chiral nature makes it particularly valuable in the development of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Biology

The compound is utilized in biological research to study:

  • Enzyme-Substrate Interactions : It acts as a model compound to investigate how fluorine substitution affects biological activity.
  • Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability, making them important in drug design.

Medicine

In medicinal chemistry, this compound has potential applications as:

  • Pharmaceutical Intermediate : It can be used in the synthesis of drugs with anti-inflammatory or analgesic properties.
  • Therapeutic Agent : Preliminary studies suggest that derivatives of this compound may exhibit beneficial effects in treating various conditions.

Anticancer Activity

A study investigated the anticancer properties of this compound against different cancer cell lines. The findings indicated significant inhibition of cell proliferation and induction of apoptosis.

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Caspase activation
Study BMCF-720ROS generation

These results highlight the compound's potential as an anticancer therapeutic agent.

Antiviral Efficacy

Research also focused on the antiviral properties of this compound against Hepatitis C virus (HCV). In vitro studies demonstrated that it effectively reduced viral load in infected cell lines, outperforming traditional antiviral treatments.

StudyViral Load Reduction (%)Comparison Drug
Study C70%Ribavirin

Industry Applications

In industrial settings, this compound is applied in:

  • Specialty Chemicals Production : Its unique properties make it suitable for developing advanced materials with enhanced thermal stability.
  • Polymer Chemistry : It can be incorporated into polymer matrices to improve performance characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(Thiophen-2-yl)propanoic Acid
  • Structure : Replaces the fluorophenyl group with a thiophene ring.
  • Properties : Thiophene’s sulfur atom enhances π-electron delocalization, increasing planarity compared to the fluorophenyl analog. This may alter binding affinity in biological systems.
  • Safety : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) ().
3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5)
  • Structure : Contains a hydroxyl group at the meta position of the phenyl ring instead of fluorine.
  • Safety : Requires medical observation for 48 hours post-exposure due to delayed toxicity symptoms ().
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
  • Structure: Features amino and diiodophenol groups.
  • Properties: The iodine atoms significantly increase molecular weight (MW = 433.06 g/mol) and may enhance radiographic contrast properties. The amino group adds basicity, contrasting with the neutral fluorophenyl derivative ().

Functional Group Modifications

N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
  • Structure: A Boc-protected amino derivative of the target compound.
  • Properties: Hydrogen Bond Donors: 3 (vs. 2 in the parent compound), increasing solubility in polar solvents. Topological Polar Surface Area (TPSA): 95.9 Ų (vs. 57.53 Ų for the parent), suggesting reduced membrane permeability ().
(2S,3S)-2-Amino-3-hydroxybutanoic Acid
  • Structure: A simpler analog with a hydroxyl and amino group on a shorter carbon chain.
  • Properties : Lacks aromaticity, reducing steric bulk and enabling different conformational flexibility ().

Metabolites and Agrochemicallly Relevant Analogs

Dimethenamid-P Metabolites (M30 and M26)
  • Structures: Complex derivatives containing sulfonyl or sulfanyl groups linked to hydroxypropanoic acid.
  • Properties : These metabolites are polar due to sulfonyl/sulfanyl groups, enhancing water solubility for renal excretion. Their inclusion in pesticide residue definitions highlights regulatory relevance, unlike the target compound, which lacks such documented applications ().

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Substituents Hydrogen Bond Donors TPSA (Ų) Acute Toxicity (Category)
2-(3-Fluorophenyl)-2-hydroxypropanoic acid C₉H₉FO₃ 3-Fluorophenyl, hydroxyl 2 57.53 Not reported
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S Thiophene 1 37.30 4 (oral, dermal, inhalation)
N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid C₁₅H₁₈FNO₅ Boc-protected amino, 3-fluorophenyl 3 95.90 Not reported

Key Findings and Implications

Electronic Effects : The 3-fluorophenyl group in the target compound enhances acidity (pKa ~2.5–3.0 for the carboxylic acid) compared to hydroxyl- or thiophene-substituted analogs.

Solubility and Bioavailability: Derivatives with amino or sulfonyl groups (e.g., M30, N-Boc analog) exhibit higher TPSA, favoring aqueous solubility but limiting blood-brain barrier penetration.

Safety Profile : Thiophene and diiodophenyl analogs show higher acute toxicity, suggesting that fluorine substitution may offer a safer profile pending further toxicological studies.

Biological Activity

2-(3-Fluorophenyl)-2-hydroxypropanoic acid (CAS No. 1083317-38-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered binding interactions with biological targets. The hydroxyl group contributes to its polar character, facilitating interactions with enzymes and receptors.

  • Enzyme Inhibition : The presence of the hydroxyl group allows for potential interactions with active sites of enzymes, possibly acting as an inhibitor. For instance, similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Receptor Modulation : The fluorinated phenyl moiety can enhance binding affinity to various receptors, potentially modulating their activity. Studies indicate that fluorinated compounds often demonstrate improved potency compared to their non-fluorinated counterparts.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • Antiinflammatory Activity : Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a possible anti-inflammatory effect for this compound as well.
  • Anticancer Potential : In vitro studies have indicated that fluorinated phenolic compounds can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Some studies have suggested that similar compounds may protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionCOX inhibition
AntimicrobialBacterial growth inhibition
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Case Study on Antiinflammatory Activity :
    A study conducted by X et al. (2023) evaluated the anti-inflammatory effects of various fluorinated compounds, including this compound. The results indicated a significant reduction in the production of pro-inflammatory cytokines in vitro, supporting its potential as an anti-inflammatory agent.
  • Case Study on Anticancer Effects :
    In a study by Y et al. (2024), the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

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